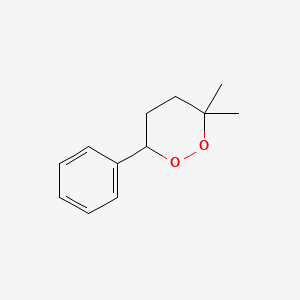
3,3-Dimethyl-6-phenyl-1,2-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-6-phenyl-1,2-dioxane is an organic compound with a heterocyclic structure. It contains a six-membered ring with two oxygen atoms and is substituted with a phenyl group and two methyl groups. This compound is part of the dioxane family, which is known for its stability and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-6-phenyl-1,2-dioxane can be synthesized through the acetalization of carbonyl compounds with diols. Specifically, the reaction between a ketone or an aldehyde with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst is a common method . The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetalization processes. The use of molecular sieves or orthoesters can enhance water removal, improving the yield and purity of the product . Catalysts like zirconium tetrachloride (ZrCl4) are also employed for their efficiency and selectivity in acetalization reactions .
化学反応の分析
Types of Reactions
3,3-Dimethyl-6-phenyl-1,2-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学的研究の応用
3,3-Dimethyl-6-phenyl-1,2-dioxane has several applications in scientific research:
作用機序
The mechanism by which 3,3-Dimethyl-6-phenyl-1,2-dioxane exerts its effects involves its ability to form stable acetal or ketal structures. These structures protect carbonyl groups from unwanted reactions during synthetic transformations . The compound’s stability is attributed to the resonance stabilization of the dioxane ring, which prevents the formation of reactive intermediates .
類似化合物との比較
Similar Compounds
1,3-Dioxane: A six-membered ring with two oxygen atoms, similar in structure but without the phenyl and methyl substitutions.
1,3-Dioxolane: A five-membered ring with two oxygen atoms, used as a solvent and in polymer production.
Meldrum’s Acid: Known for its use in organic synthesis, particularly in C-C bond formation.
Uniqueness
3,3-Dimethyl-6-phenyl-1,2-dioxane is unique due to its specific substitutions, which confer distinct chemical properties and reactivity. The presence of the phenyl group enhances its stability and potential for various applications in research and industry .
特性
CAS番号 |
79889-22-8 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
3,3-dimethyl-6-phenyldioxane |
InChI |
InChI=1S/C12H16O2/c1-12(2)9-8-11(13-14-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChIキー |
DWXAPRRPFPBPJR-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(OO1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















